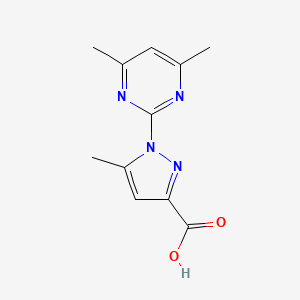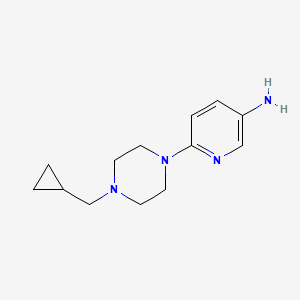![molecular formula C9H8N2O B1371901 6-Methyl-1H-pyrrolo[3,2-c]pyridin-3-carbaldehyd CAS No. 1000342-16-4](/img/structure/B1371901.png)
6-Methyl-1H-pyrrolo[3,2-c]pyridin-3-carbaldehyd
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Diabetes-Management
Diese Verbindung wurde nachgewiesen, den Blutzuckerspiegel zu senken, was bei der Vorbeugung und Behandlung von Erkrankungen mit erhöhtem Plasma-Blutzucker hilfreich sein kann. Dies umfasst Erkrankungen wie Hyperglykämie, Typ-1-Diabetes, Diabetes aufgrund von Fettleibigkeit, diabetische Dyslipidämie, Hypertriglyceridämie, Insulinresistenz, gestörte Glukosetoleranz, Hyperlipidämie, Herz-Kreislauf-Erkrankungen und Bluthochdruck .
Krebstherapie
Pyrrolopyridinderivate haben aufgrund ihrer Antitumoraktivitäten ein Potenzial in der Krebstherapie gezeigt. Sie können bei der Entwicklung neuartiger Behandlungen eingesetzt werden, die auf bestimmte Krebsarten abzielen .
Erkrankungen des Nervensystems
Diese Verbindungen finden Anwendung bei der Behandlung von Erkrankungen des Nervensystems aufgrund ihrer biologischen Aktivität, die sich auf neuronale Bahnen und Funktionen auswirkt .
Erkrankungen des Immunsystems
Die immunmodulatorischen Wirkungen von Pyrrolopyridinderivaten machen sie zu Kandidaten für die Behandlung verschiedener Erkrankungen des Immunsystems .
Antituberkulose-Behandlung
Es gibt Hinweise darauf, dass Pyrrolopyridinderivate in der antituberkulösen Therapie eingesetzt werden können, was einen neuen Weg zur Bekämpfung der Tuberkulose eröffnet .
Antiviren-Anwendungen
Die antiviralen Eigenschaften dieser Verbindungen eröffnen Möglichkeiten für ihren Einsatz bei der Behandlung von Virusinfektionen .
Hemmung des Fibroblasten-Wachstumsfaktor-Rezeptors (FGFR)
Das 1H-Pyrrolo[2,3-b]pyridin-Motiv wurde bei der Entwicklung von FGFR-Inhibitoren als Scharnier-Binder verwendet, die bei der Entwicklung von Behandlungen für Erkrankungen entscheidend sind, bei denen FGFR eine Schlüsselrolle spielt .
Pharmazeutische Entwicklung
Stickstoffhaltige Heterocyclen wie Pyrrolopyridinderivate werden in der Pharmaindustrie aufgrund ihrer bioaktiven Eigenschaften weit verbreitet eingesetzt. Sie sind Schlüsselkomponenten bei der Entwicklung neuer Medikamente und Behandlungen .
Wirkmechanismus
Target of Action
The primary targets of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde Similar compounds have been reported to interact with various receptors and enzymes .
Mode of Action
The exact mode of action of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde It is likely that it interacts with its targets in a manner similar to other pyrrolopyridine derivatives .
Biochemical Pathways
The biochemical pathways affected by 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde Related compounds have been shown to influence glucose uptake into muscle and fat cells .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde Similar compounds have been reported to have high gastrointestinal absorption .
Result of Action
The molecular and cellular effects of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde Related compounds have been shown to reduce blood glucose levels without affecting the concentration of circulating insulin .
Action Environment
The action, efficacy, and stability of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde can be influenced by various environmental factors. For instance, storage temperature can affect the stability of similar compounds .
Biochemische Analyse
Biochemical Properties
6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as fibroblast growth factor receptors (FGFRs), which are involved in cell signaling pathways . The interaction between 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde and FGFRs can lead to the inhibition of these receptors, thereby affecting downstream signaling pathways. Additionally, this compound may interact with other proteins and biomolecules, influencing various biochemical processes.
Cellular Effects
The effects of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde on cellular processes are diverse and significant. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, its interaction with FGFRs can inhibit cell proliferation and induce apoptosis in certain cancer cell lines. Moreover, 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde can affect the migration and invasion of cancer cells, making it a potential candidate for cancer therapy.
Molecular Mechanism
At the molecular level, 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde exerts its effects through specific binding interactions with biomolecules. The compound can form hydrogen bonds with the backbone carbonyl and NH groups in the hinge region of FGFRs, leading to the inhibition of these receptors . This inhibition disrupts the downstream signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell proliferation and survival. Additionally, 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term exposure to 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde can lead to sustained inhibition of cellular functions, which may be beneficial for prolonged experimental studies.
Dosage Effects in Animal Models
The effects of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde in animal models vary with different dosages. At lower doses, the compound may exhibit minimal toxicity and effectively inhibit target enzymes and pathways . At higher doses, it may cause adverse effects such as toxicity and off-target interactions. It is crucial to determine the optimal dosage to balance efficacy and safety in preclinical studies.
Metabolic Pathways
6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound may undergo oxidation, reduction, or conjugation reactions, leading to the formation of metabolites that can be further studied for their biological activities. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound may be actively transported across cell membranes or passively diffuse into cells, where it can accumulate in specific tissues or compartments. Its distribution can affect its overall efficacy and toxicity, making it important to study these aspects in detail.
Subcellular Localization
The subcellular localization of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde can impact its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus to influence gene expression or to the cytoplasm to interact with signaling proteins. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
6-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-2-9-8(4-10-6)7(5-12)3-11-9/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXWOWLWBHEFRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=N1)C(=CN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646793 | |
| Record name | 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000342-16-4 | |
| Record name | 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride](/img/structure/B1371822.png)






![4-[2-(4-Methylpiperidin-1-yl)ethyl]aniline](/img/structure/B1371837.png)




